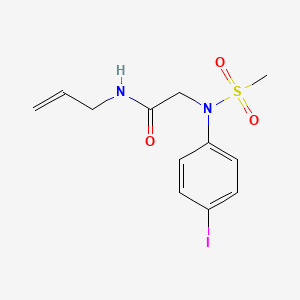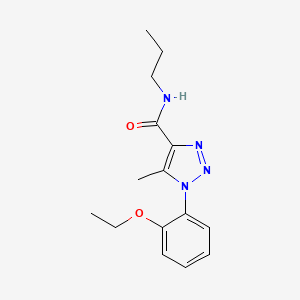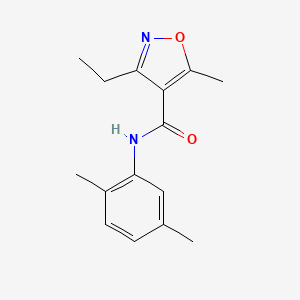![molecular formula C18H18N2O3S B4535214 3-(4-methoxyphenyl)-N-[2-(methylthio)phenyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4535214.png)
3-(4-methoxyphenyl)-N-[2-(methylthio)phenyl]-4,5-dihydro-5-isoxazolecarboxamide
Beschreibung
The compound belongs to a class of chemicals that are structurally diverse and have been the subject of various synthetic and analytical studies. These compounds, including isoxazoles and pyrazoles, have been explored for their potential applications in various fields due to their interesting chemical and physical properties. Although the exact compound requested does not have direct references in available literature, related compounds provide insights into the synthetic routes, structural analysis, chemical reactions, and properties.
Synthesis Analysis
Isoxazole and pyrazole derivatives are typically synthesized through cycloaddition reactions, reductive cyclization, or nucleophilic substitution reactions. For example, the synthesis of similar compounds involves the reaction of specific aldehydes with hydrazine or oxime precursors in the presence of suitable catalysts or reagents. A notable method includes the "one-pot" synthesis approach for constructing complex heterocyclic frameworks efficiently (Bhaskar et al., 2019).
Molecular Structure Analysis
The molecular structure of isoxazole and pyrazole derivatives has been determined through X-ray crystallography, revealing detailed geometric configurations, bond lengths, and angles. These studies highlight the importance of non-covalent interactions in stabilizing crystal structures and influencing the molecules' three-dimensional conformations. The structure of similar compounds often features significant dihedral angles between rings, indicating twisted conformations that may affect their reactivity and interactions (Kumara et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving isoxazole and pyrazole derivatives are diverse, including electrophilic substitution, cycloaddition, and nucleophilic addition reactions. These compounds exhibit chemoselectivity and reactivity that can be tailored for specific applications. The presence of functional groups such as methoxy, methylthio, and carboxamide influences their reactivity and the type of chemical transformations they undergo (Yu et al., 2009).
Physical Properties Analysis
The physical properties of these compounds, including melting points, solubility, and stability, are influenced by their molecular structure. For instance, the thermal stability of compounds can be assessed using thermogravimetric analysis, indicating their potential for various applications based on their decomposition temperatures. Solvent effects on structural parameters have also been studied, providing insights into how different environments affect the molecules' configurations (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are crucial for understanding the behavior of these compounds in different chemical environments. Studies on their reactivity patterns, interaction with nucleophiles and electrophiles, and participation in cycloaddition reactions provide valuable information for designing new compounds with desired properties. The electrophilic and nucleophilic regions on the molecular surface of these compounds have been identified through computational studies, aiding in predicting reactivity and interactions with other molecules (Kumara et al., 2018).
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-N-(2-methylsulfanylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-22-13-9-7-12(8-10-13)15-11-16(23-20-15)18(21)19-14-5-3-4-6-17(14)24-2/h3-10,16H,11H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQRQVPWVLHJOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(C2)C(=O)NC3=CC=CC=C3SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-[2-(methylsulfanyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-{[(4-chlorophenyl)sulfonyl]amino}phenyl)-3-methylbutanamide](/img/structure/B4535138.png)
![N-(2-furylmethyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide](/img/structure/B4535139.png)


![N-[1-(methoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4535163.png)

![N-(2-{[(2-{[(2-furylmethyl)amino]carbonyl}phenyl)amino]carbonyl}-4-iodophenyl)-2-furamide](/img/structure/B4535175.png)
![N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B4535179.png)
![methyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)-2-chlorobenzoate](/img/structure/B4535188.png)

![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methoxyphenyl)propanamide](/img/structure/B4535198.png)
![N-({[2-(anilinocarbonyl)phenyl]amino}carbonothioyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4535201.png)

![2-methyl-3-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-1H-indole](/img/structure/B4535217.png)